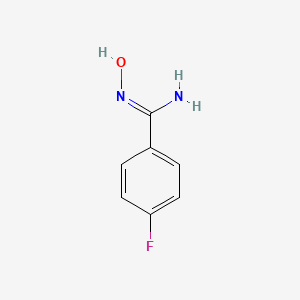

4-Fluorobenzamidoxime

CAS No.: 22179-78-8

Cat. No.: VC8455341

Molecular Formula: C7H7FN2O

Molecular Weight: 154.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22179-78-8 |

|---|---|

| Molecular Formula | C7H7FN2O |

| Molecular Weight | 154.14 g/mol |

| IUPAC Name | 4-fluoro-N'-hydroxybenzenecarboximidamide |

| Standard InChI | InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10) |

| Standard InChI Key | OSUPWUQRPLIJKX-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C(=N\O)/N)F |

| SMILES | C1=CC(=CC=C1C(=NO)N)F |

| Canonical SMILES | C1=CC(=CC=C1C(=NO)N)F |

Introduction

Chemical and Physical Properties

4-Fluorobenzamidoxime is a white crystalline solid at room temperature, with a melting point range of 92–95°C . Its boiling point is estimated at 238.7°C under standard atmospheric pressure, though experimental validation is required . The compound’s density is approximately 1.30 g/cm³, and its predicted pKa of 6.80 suggests moderate acidity, likely influenced by the amidoxime group’s resonance stabilization .

Table 1: Key Physical and Chemical Properties

The fluorine atom at the para position of the benzene ring enhances the compound’s electronic properties, making it more reactive than non-fluorinated analogs in electrophilic substitution reactions. The amidoxime group () contributes to its ability to form stable complexes with metal ions and participate in condensation reactions.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most common synthetic route involves the reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate. The reaction proceeds in an aqueous or alcoholic medium under reflux conditions (60–80°C), yielding 4-fluorobenzamidoxime with high purity after recrystallization.

Industrial Production

Industrial processes scale this methodology using continuous-flow reactors to optimize temperature control and reaction efficiency. Post-synthesis purification involves vacuum distillation or column chromatography to achieve >95% purity, as required for pharmaceutical intermediates .

Reactivity and Chemical Behavior

Oxidation Reactions

4-Fluorobenzamidoxime undergoes oxidation to form 4-fluorobenzonitrile when treated with strong oxidizing agents like potassium permanganate (). This reaction is critical for regenerating the nitrile precursor in multi-step syntheses.

Reduction Reactions

Reduction with lithium aluminum hydride () yields 4-fluorobenzylamine, a valuable intermediate in drug discovery.

Substitution Reactions

Applications in Research and Industry

Pharmaceutical Intermediates

4-Fluorobenzamidoxime is a precursor to bioactive molecules, including antiviral and anticancer agents . Its fluorine atom enhances metabolic stability, a desirable trait in drug candidates.

Agrochemical Development

The compound’s reactivity facilitates the synthesis of herbicides and pesticides. For instance, it is used to derivatize triazole fungicides, improving their efficacy against resistant fungal strains .

Advanced Materials

In materials science, 4-fluorobenzamidoxime serves as a ligand in metal-organic frameworks (MOFs), enhancing their gas adsorption properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume